Pefloxacin mesylate
Übersicht
Beschreibung
Pefloxacin mesylate is a broad-spectrum, third-generation quinolone antibacterial agent . It is active against both Gram-positive and Gram-negative bacteria . It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV , which are enzymes necessary to separate replicated DNA, thereby inhibiting cell division .
Synthesis Analysis
Pefloxacin mesylate can be synthesized by preparing copper (II) complexes based on the pefloxacin drug . The resulting data suggested the formation of one octahedral binary and two distorted square pyramidal ternary complexes .
Molecular Structure Analysis
The molecular formula of Pefloxacin mesylate is C17H20FN3O3.CH4O3S . Its molecular weight is 429.46 . The structure of Pefloxacin can be found in various databases .
Chemical Reactions Analysis
Pefloxacin mesylate can undergo oxidation reactions . It can also form ternary complexes with DNA and bacterial enzymes, cleave the bacterial DNA, and encumber bacterial replication .
Physical And Chemical Properties Analysis
Pefloxacin mesylate has an average molecular weight of 333.3574 and a monoisotopic molecular weight of 333.148869726 . Its chemical formula is C17H20FN3O3 .
Wissenschaftliche Forschungsanwendungen
- Researchers have developed a UV-spectroscopic method for the quantitative determination of Pefloxacin Mesylate in bulk form and in-situ gelling ocular formulations . This method is accurate, precise, sensitive, and eco-friendly. It can be used to analyze Pefloxacin Mesylate in eye drops and other ocular preparations.
- Non-comparative studies suggest that Pefloxacin has potential in treating serious or difficult-to-treat infections, especially in hospitalized and immunocompromised patients . Its efficacy against gram-negative and gram-positive bacteria makes it valuable for nosocomial infections.
- Residual base determination and near-infrared spectroscopy have been employed for quantifying Pefloxacin Mesylate in bulk drugs and pharmaceutical products . These methods provide accurate measurements for quality control and pharmacokinetic studies.
- Novel derivatives of Pefloxacin hydrazone have been synthesized via condensation with various aldehydes. This method offers a facile and efficient approach to modify Pefloxacin for potential therapeutic applications .
- Systemically, Pefloxacin Mesylate is prescribed for uncomplicated cystitis in women, uncomplicated gonococcal urethritis in males, and gram-negative bacterial infections in the gastrointestinal system and genitourinary tract . Its broad-spectrum activity makes it useful in these contexts.
- Pefloxacin inhibits bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for transcription and replication of bacterial DNA. Understanding its mechanism of action contributes to its clinical applications .
Ocular Formulations
Hospital-Acquired Infections
Quantitative Determination Methods
Hydrazone Derivatives
Gastrointestinal and Genitourinary Infections
Antibacterial Mechanism
Wirkmechanismus
Target of Action
Pefloxacin mesylate primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .
Mode of Action
The bactericidal action of pefloxacin mesylate results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, pefloxacin mesylate prevents the separation of replicated DNA, thereby inhibiting cell division .
Biochemical Pathways
Pefloxacin mesylate affects the biochemical pathways involved in DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a necessary step for DNA replication and transcription . This inhibition leads to strand breakage of the bacterial chromosome, ultimately inhibiting DNA replication and transcription .
Pharmacokinetics
Pefloxacin mesylate is well absorbed from the gastrointestinal tract . It has a bioavailability of 100% . It is metabolized in the liver and has an elimination half-life of 8.6 hours . It is excreted mostly through the kidneys, but also through the biliary system . Altered plasma pharmacokinetics are observed in patients with liver insufficiency and in elderly patients, necessitating dosage adjustments .
Result of Action
The result of pefloxacin mesylate’s action is the inhibition of bacterial growth and proliferation. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacterial cells from dividing and multiplying . This leads to the death of the bacterial cells and the resolution of the bacterial infection .
Action Environment
The action of pefloxacin mesylate can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the gastrointestinal tract . Additionally, its metabolism and excretion can be influenced by the patient’s liver and kidney function . Therefore, the patient’s physiological condition and the presence of other drugs can affect the action, efficacy, and stability of pefloxacin mesylate .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pefloxacin mesylate | |
CAS RN |
70458-95-6, 208265-92-3 | |
Record name | Pefloxacin mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pefloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pefloxacin mesylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pefloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 208265-92-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.